Bilastine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H37N3O3 |

|---|---|

Molecular Weight |

463.6 g/mol |

IUPAC Name |

2-[3-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid |

InChI |

InChI=1S/C28H37N3O3/c1-4-34-19-18-31-25-11-6-5-10-24(25)29-26(31)22-13-16-30(17-14-22)15-12-21-8-7-9-23(20-21)28(2,3)27(32)33/h5-11,20,22H,4,12-19H2,1-3H3,(H,32,33) |

InChI Key |

YQBLDZMARIUXJI-UHFFFAOYSA-N |

Canonical SMILES |

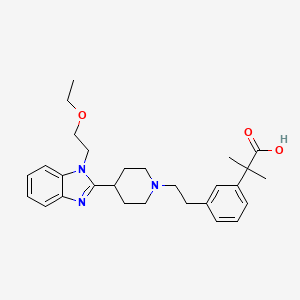

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC(=CC=C4)C(C)(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bilastine-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine is a second-generation, non-sedating, long-acting antihistamine that acts as a selective histamine H1 receptor inverse agonist.[1] It is widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria (hives).[2][3][4][5] The molecule's high affinity for the H1 receptor, coupled with its lack of significant affinity for other receptor types, contributes to its favorable efficacy and safety profile.[1]

The subject of this guide, Bilastine-d6, is the deuterated analogue of Bilastine. In this isotopologue, six hydrogen atoms are replaced by deuterium atoms. The primary application of this compound is as an internal standard for the quantitative analysis of Bilastine in biological matrices by mass spectrometry (MS), such as in pharmacokinetic and bioequivalence studies.[3][6] The incorporation of stable heavy isotopes like deuterium is a well-established technique in drug development, providing a tracer for precise quantification.[2][3] Deuteration can also potentially alter a drug's metabolic profile, a field of growing interest in pharmaceutical research.[2][3]

This document provides a comprehensive technical overview of the synthetic route and analytical characterization of this compound, intended to serve as a practical guide for researchers in medicinal chemistry and drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3,3,3-trideuterio-2-[3-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid | [7] |

| CAS Number | 1215358-58-9 | [2] |

| Molecular Formula | C₂₈H₃₁D₆N₃O₃ | [2][8] |

| Molecular Weight | 469.65 g/mol | [2][3][8] |

| Monoisotopic Mass | 469.32115253 Da | [7] |

| Appearance | Off-white solid | [9] |

| Melting Point | >195°C (decomposes) | [4][10] |

| Storage | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months). | [2][3] |

Synthesis of this compound

The synthesis of this compound involves the preparation of a deuterated analogue of the 2-methyl-2-phenylpropionic acid side chain, which is then coupled with the core benzimidazole-piperidine moiety. The deuteration is strategically introduced at the two terminal methyl groups of the propanoic acid structure.

Proposed Synthetic Pathway

The following diagram illustrates a plausible multi-step synthesis for this compound. This pathway is based on established synthetic routes for Bilastine, adapted to incorporate the isotopic label.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Deuterated Intermediate - Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate-d6

-

Materials: Methyl 2-(4-(2-chloroethyl)phenyl)acetate, a strong base (e.g., Sodium Hydride), Deuterated methyl iodide (CD₃I), and an appropriate aprotic solvent (e.g., DMF or THF).

-

Procedure: To a solution of Methyl 2-(4-(2-chloroethyl)phenyl)acetate in the chosen solvent, slowly add the strong base at a controlled temperature (e.g., 0°C) to generate the enolate.

-

Introduce an excess of deuterated methyl iodide (CD₃I) to the reaction mixture. Allow the reaction to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC) or HPLC. This step introduces the first three deuterium atoms.

-

Repeat the deprotonation and alkylation sequence with another equivalent of base and CD₃I to install the second -CD₃ group, yielding the hexadeuterated intermediate.

-

Work up the reaction by quenching with water, extracting the product with an organic solvent, drying the organic layer, and purifying the crude product, typically by column chromatography.

Step 2: Coupling Reaction

-

Materials: The deuterated intermediate from Step 1, 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, a suitable base (e.g., K₂CO₃ or NaHCO₃), and a polar aprotic solvent (e.g., Acetonitrile or DMF).

-

Procedure: Combine the deuterated chloro-ester intermediate and the benzimidazole-piperidine core in the solvent.

-

Add the base to the mixture and heat the reaction to a temperature typically between 80-100°C.[5]

-

Monitor the reaction for the consumption of starting materials by TLC or HPLC. The reaction may take several hours (15-16 hours has been reported for similar reactions).[5]

-

Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product, dry the organic phase, and remove the solvent under reduced pressure.

Step 3: Final Hydrolysis to this compound

-

Materials: The ester product from Step 2, a base for hydrolysis (e.g., NaOH or KOH), and a solvent system (e.g., a mixture of water and an alcohol like methanol or ethanol).

-

Procedure: Dissolve the ester in the solvent system and add the base.

-

Stir the reaction, possibly with gentle heating, until the ester hydrolysis is complete (monitored by TLC/HPLC).

-

Cool the mixture and carefully acidify with an acid (e.g., 2N HCl) to precipitate the carboxylic acid product, this compound.[5]

-

Filter the resulting solid, wash with water to remove excess acid and salts, and dry under vacuum to yield the final product.

Characterization and Analytical Methods

Confirming the identity, purity, and isotopic incorporation of the synthesized this compound is critical. This is achieved through a combination of spectroscopic and chromatographic techniques.

Caption: General workflow for the characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound and verifying the successful incorporation of six deuterium atoms. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Tandem mass spectrometry (LC-MS/MS) is the standard for its use as an internal standard.[1][6]

Protocol: LC-MS/MS Analysis

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Sciex API 5000) with a positive turbo ion spray source.[1][6]

-

Sample Preparation: Protein precipitation is a common method for biological samples, using a mixture of methanol and acetonitrile to extract Bilastine and this compound from plasma or urine.[1][6]

-

Chromatography: Separation is typically achieved on a reversed-phase C18 or similar column (e.g., Waters XBridge).[6]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solution (e.g., water with 1 mM ammonium formate and 0.1% ammonium hydroxide) and an organic solvent (e.g., acetonitrile).[6]

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Bilastine | 464 | 272 |

| This compound | 470 | 278 |

| Data sourced from pharmacokinetic studies.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure and confirm the precise location of the deuterium labels.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be nearly identical to that of unlabeled Bilastine, with one critical difference: the complete absence of the singlet peak corresponding to the two equivalent methyl groups (-C(CH₃)₂) on the propanoic acid moiety. Published data for Bilastine shows this peak around 1.46 ppm (in DMSO-d6).[11] The disappearance of this signal is strong evidence of successful hexadeuteration at the intended positions.

-

¹³C NMR: The carbon spectrum would show the signals for the deuterated methyl carbons (-CD₃) as multiplets with significantly lower intensity due to coupling with deuterium and longer relaxation times.

-

²H NMR: A deuterium NMR spectrum could be acquired to directly observe the resonance of the incorporated deuterium atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical purity of the synthesized this compound. Various methods have been developed for the analysis of Bilastine, which are directly applicable to its deuterated form.

Protocol: Purity Determination by RP-HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., methanol or a mixture of methanol and water) to a known concentration.[12]

-

Chromatographic Conditions: The conditions can be varied, but a typical setup is summarized below. The goal is to achieve good separation of the main peak from any potential impurities or starting materials.

| Parameter | Typical Conditions | Reference(s) |

| Column | C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | [12][13][14] |

| Mobile Phase | Acetonitrile and/or Methanol mixed with a buffer (e.g., Phosphate buffer, 0.1% OPA) | [13][14] |

| Flow Rate | 1.0 - 1.5 mL/min | [12][14] |

| Detection Wavelength | ~270-280 nm | [12][15] |

| Column Temperature | Ambient or controlled (e.g., 25-40°C) | [15][16] |

| Injection Volume | 10 - 20 µL | [14][15][16] |

The purity is calculated based on the relative peak area of this compound compared to the total area of all observed peaks in the chromatogram.

Conclusion

This technical guide outlines a viable synthetic strategy and a robust set of analytical methods for the preparation and characterization of this compound. The successful synthesis hinges on the effective incorporation of deuterated methyl groups onto a suitable precursor, followed by coupling with the benzimidazole-piperidine core. Rigorous characterization using MS, NMR, and HPLC is mandatory to confirm the isotopic enrichment, structural integrity, and chemical purity of the final compound. The resulting high-purity this compound is an indispensable tool for researchers conducting pharmacokinetic and other quantitative studies on Bilastine.

References

- 1. Bioequivalence and Safety of Bilastine 20 mg Orodispersible Tablets and Conventional Tablets: A Randomized, Single-Dose, Two-Period Crossover Study in Healthy Volunteers Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 1215358-58-9 [chemicalbook.com]

- 5. museonaturalistico.it [museonaturalistico.it]

- 6. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C28H37N3O3 | CID 57369243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. WO2020065475A1 - Title: process for the preparation of bilastine - Google Patents [patents.google.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. jddtonline.info [jddtonline.info]

- 15. giwmscdntwo.gov.np [giwmscdntwo.gov.np]

- 16. seer.ufrgs.br [seer.ufrgs.br]

Bilastine-d6: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine-d6 is the deuterated analog of Bilastine, a second-generation antihistamine that acts as a selective histamine H1 receptor antagonist.[1][2][3] The incorporation of deuterium isotopes can offer advantages in drug development, particularly in pharmacokinetic studies, by providing a tracer for quantification and potentially altering metabolic profiles.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, essential for its application in research and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are critical for understanding the behavior of the molecule in various experimental and physiological systems.

| Property | Value | Source(s) |

| Chemical Formula | C₂₈H₃₁D₆N₃O₃ | [1][4][5] |

| Molecular Weight | 469.65 g/mol | [1][4][6] |

| Exact Mass | 469.321 Da | [1] |

| Appearance | White to off-white solid powder | [1][7] |

| Melting Point | >195°C (with decomposition) (for Bilastine) | [8][9] |

| Solubility | DMSO: 10 mg/mL (21.29 mM; requires ultrasonic and warming) | [2] |

| Chloroform (Slightly), Methanol (Slightly) (for Bilastine) | [8][9] | |

| logP | 5.06 (Predicted) | [1] |

| pKa | 4.15 ± 0.06 (UV spectrophotometry), 4.18 (HPLC) (for Bilastine) | [10] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 10 | [1] |

| CAS Number | 1215358-58-9 | [1][2][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standardized methodologies for active pharmaceutical ingredients (APIs) are applicable.

Solubility Determination

A common method for determining the solubility of a solid API like this compound involves the shake-flask method.

This procedure would be repeated for various solvents (e.g., water, buffers at different pH values, organic solvents) to establish a comprehensive solubility profile. For instance, a study on Bilastine utilized UV spectrophotometry for its quantification.[11]

Melting Point Determination

The melting point of a solid API is typically determined using a capillary melting point apparatus.

The observation of decomposition at the melting point of Bilastine suggests that thermogravimetric analysis (TGA) could also be a valuable analytical technique.

Mechanism of Action and Signaling Pathway

Bilastine functions as a selective inverse agonist of the histamine H1 receptor.[12][13][] During an allergic response, histamine is released from mast cells and binds to H1 receptors, initiating a signaling cascade that leads to allergic symptoms. Bilastine competitively binds to these receptors, preventing histamine from activating them and thereby mitigating the allergic response.[12] Preclinical studies have demonstrated that Bilastine does not significantly interact with the cytochrome P450 enzyme system, indicating a low potential for drug-drug interactions through this pathway.[15][16] Furthermore, it is largely excreted unchanged.[12][17]

Conclusion

This technical guide provides a consolidated overview of the known physicochemical properties of this compound, drawing from available data. The provided information on its molecular characteristics, solubility, and mechanism of action serves as a foundational resource for researchers and professionals in drug development. The application of deuterated compounds like this compound continues to be a valuable strategy in pharmaceutical sciences, and a thorough understanding of their fundamental properties is paramount for their effective utilization.

References

- 1. This compound (Bilastine d6) | Histamine Receptor | 1215358-58-9 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Bilastine D6 | CAS No- 1215358-58-9 | Simson Pharma Limited [simsonpharma.com]

- 7. esschemco.com [esschemco.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. This compound | 1215358-58-9 [chemicalbook.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. seer.ufrgs.br [seer.ufrgs.br]

- 12. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Bilastine | Histamine Receptor | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

A Technical Guide to Bilastine-d6: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bilastine-d6, a deuterated isotopologue of the second-generation antihistamine, Bilastine. This guide covers its chemical structure, physicochemical properties, and its critical role in modern analytical methodologies. Detailed experimental protocols and conceptual diagrams are provided to support advanced research and development applications.

Introduction to Bilastine and the Role of Deuteration

Bilastine is a potent and highly selective histamine H1 receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] It operates by blocking the action of histamine, a key mediator in allergic reactions, thereby alleviating symptoms such as sneezing, itching, and swelling.[1][2]

Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a common strategy in drug development and analysis. This compound is the deuterium-labeled version of Bilastine. This isotopic substitution enhances the molecular weight without significantly altering the chemical properties or biological activity of the compound.[3] The primary application of this compound is as an internal standard in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Bilastine in complex biological matrices like plasma and urine.[4]

Chemical Structure and Physicochemical Properties

This compound is structurally identical to Bilastine, except for the substitution of six hydrogen atoms with deuterium on the two methyl groups of the propanoic acid moiety.

Chemical Structure:

-

IUPAC Name: 3,3,3-trideuterio-2-[3-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid

-

Synonym: 4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-α,α-(dimethyl-d6)benzeneacetic Acid[5]

The table below summarizes the key physicochemical properties of this compound, with a comparison to its non-deuterated parent compound, Bilastine.

| Property | This compound | Bilastine |

| CAS Number | 1215358-58-9 | 202189-78-4 |

| Molecular Formula | C₂₈H₃₁D₆N₃O₃ | C₂₈H₃₇N₃O₃ |

| Molecular Weight | 469.65 g/mol | 463.62 g/mol |

| Appearance | White to Off-White Solid | White Solid |

Synthesis Overview

The synthesis of this compound follows the general synthetic route established for Bilastine, with the introduction of deuterium at a specific step. While detailed proprietary synthesis methods are not publicly available, a plausible approach involves using a deuterated starting material for the final alkylation or coupling steps. For example, a deuterated analogue of 2-methylpropanoic acid can be introduced to create the d6-substituted moiety on the phenyl ring.

A novel synthesis route for the parent compound, Bilastine, starts from 2-nitroaniline and proceeds through reduction-ring closure, alkylation, hydrolysis, and coupling reactions.[6] To produce this compound, a deuterated version of the key intermediate, such as 2-[4-(2-Chloro-ethyl)-phenyl]-2-methyl-propionic acid methyl ester, would be required, where the methyl groups are replaced with trideuteriomethyl (CD₃) groups.

Mechanism of Action: H1 Receptor Antagonism

Bilastine functions as a selective inverse agonist of the histamine H1 receptor. During an allergic response, allergens trigger mast cells to release histamine. Histamine then binds to H1 receptors on various cells, initiating a signaling cascade that results in allergic symptoms. Bilastine competitively binds to these H1 receptors, stabilizing them in an inactive state and preventing histamine from binding and causing a downstream effect.[1]

Figure 1: Bilastine's Mechanism of Action at the H1 Receptor.

Experimental Protocols

This compound is indispensable for the accurate quantification of Bilastine in pharmacokinetic and metabolic studies. Below are representative protocols for its use.

This protocol describes a validated method for measuring Bilastine concentrations in human plasma using this compound as an internal standard (IS).[4]

A. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add the internal standard solution (this compound in methanol).

-

Precipitate proteins by adding methanol and acetonitrile.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

B. Chromatographic Conditions

-

System: High-Performance Liquid Chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS).[4]

-

Column: Reversed-phase C18 column (e.g., Waters XBridge, 3.5 μm, 2.1 × 30 mm).[4]

-

Mobile Phase: Isocratic elution. The specific composition must be optimized (e.g., methanol:acetonitrile or formic acid:methanol).[2][7]

-

Flow Rate: 1.00 mL/min.[4]

-

Column Temperature: Ambient.

C. Mass Spectrometry Conditions

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Precursor → Product Ions:

D. Calibration and Quantification

-

Prepare a calibration curve using known concentrations of Bilastine (e.g., 0.2–400 ng/mL in plasma).[4]

-

The concentration of Bilastine in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

- 1. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]

- 2. rjptonline.org [rjptonline.org]

- 3. verjournal.com [verjournal.com]

- 4. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. esschemco.com [esschemco.com]

- 6. museonaturalistico.it [museonaturalistico.it]

- 7. ijpsonline.com [ijpsonline.com]

Bilastine-d6: A Comprehensive Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) for Bilastine-d6, a deuterated analog of the second-generation antihistamine, Bilastine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the quality control, analytical methodologies, and biological context of this stable isotope-labeled compound.

Introduction to this compound

Bilastine is a selective histamine H1 receptor antagonist used in the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] this compound is a deuterated form of Bilastine, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic studies, bioequivalence assays, and as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a distinct mass signature, allowing for its differentiation from the unlabeled drug without significantly altering its chemical properties.

Quantitative Data Summary

The Certificate of Analysis for a reference standard like this compound provides critical data on its identity, purity, and quality. The following tables summarize the typical quantitative data found on a CoA for this compound.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1215358-58-9 |

| Molecular Formula | C₂₈H₃₁D₆N₃O₃ |

| Molecular Weight | 469.65 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol and Chloroform |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification |

| Purity (Chemical) | HPLC | ≥98% |

| Isotopic Purity (d6) | Mass Spectrometry | ≥99 atom % D |

| Isotopic Enrichment | Mass Spectrometry | Predominantly d6 |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in a typical this compound Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the chemical purity of this compound by separating it from any impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water). A common mobile phase composition is a 90:10 (v/v) mixture of methanol and acetonitrile.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at approximately 280 nm.

-

Sample Preparation:

-

Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.[2][3]

-

Working Standard Solution: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 20-120 µg/mL).[2][3]

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a defined volume (e.g., 20 µL) of the sample solution onto the column.

-

Monitor the chromatogram for the elution of this compound and any impurities.

-

The purity is calculated by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight of this compound and determine its isotopic purity.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). An electrospray ionization (ESI) source is commonly used.

-

LC Conditions (if applicable):

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A range appropriate to detect the [M+H]⁺ ion of this compound (around m/z 470.6).

-

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Procedure:

-

The sample solution is introduced into the mass spectrometer.

-

The instrument acquires the mass spectrum of the sample.

-

The spectrum is analyzed to confirm the presence of the expected molecular ion peak corresponding to the protonated molecule of this compound ([C₂₈H₃₁D₆N₃O₃+H]⁺).

-

Isotopic purity is assessed by examining the distribution of isotopic peaks and quantifying the percentage of the d6 species relative to other isotopic variants (d0 to d5).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, Methanol-d₄).

-

Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent in an NMR tube.

-

Experiment: A standard ¹H NMR experiment is performed.

-

Procedure:

-

The prepared sample is placed in the NMR spectrometer.

-

The ¹H NMR spectrum is acquired.

-

The spectrum is analyzed for the characteristic chemical shifts and coupling patterns of the protons in the Bilastine molecule.

-

The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.

-

Mandatory Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for this compound.

Histamine H1 Receptor Signaling Pathway

Bilastine acts as a selective antagonist of the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the signaling pathway initiated by histamine binding to the H1 receptor, which Bilastine inhibits.

References

Bilastine-d6: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bilastine-d6, a deuterated isotopologue of the second-generation antihistamine, Bilastine. This document furnishes its core physicochemical properties, a detailed exploration of the parent compound's mechanism of action, a plausible synthetic route, and a comprehensive experimental protocol for its application as an internal standard in pharmacokinetic studies.

Core Physicochemical Data of this compound

The essential quantitative data for this compound are summarized in the table below, offering a clear reference for its molecular characteristics.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₂₈H₃₁D₆N₃O₃ | [1][2][3][4][5] |

| Molecular Weight | 469.65 g/mol | [1][2][3][4][5] |

| Exact Mass | 469.321 g/mol | [1] |

| Appearance | White to off-white solid powder | [1] |

| Purity (typical) | ≥98% | |

| Deuterium Incorporation | ≥99% |

Mechanism of Action: Targeting the Histamine H1 Receptor

Bilastine, the non-deuterated parent compound of this compound, is a potent and highly selective histamine H1 receptor antagonist.[6] Its therapeutic effects in allergic conditions such as rhinoconjunctivitis and urticaria stem from its ability to block the action of histamine on H1 receptors.[6][7]

During an allergic response, allergens trigger the degranulation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators. Histamine then binds to H1 receptors on various cells, including those in the nasal mucosa, conjunctiva, and skin, resulting in the characteristic symptoms of allergy: itching, sneezing, nasal discharge, and wheal and flare reactions.[7]

Bilastine acts as an inverse agonist at the H1 receptor, meaning it not only blocks the binding of histamine but also reduces the receptor's basal activity.[6] This selective antagonism prevents the downstream signaling cascade initiated by histamine binding, thereby mitigating the symptoms of the allergic reaction. Due to its chemical structure, Bilastine has a low propensity to cross the blood-brain barrier, which accounts for its non-sedating profile compared to first-generation antihistamines.[6][7]

Below is a diagram illustrating the signaling pathway inhibited by Bilastine.

Synthesis of this compound

A generalized synthetic scheme for Bilastine involves the coupling of two key intermediates. A potential route for the synthesis of this compound would adapt this by utilizing a deuterated version of one of these intermediates.

Proposed Synthetic Workflow:

The synthesis of Bilastine generally involves several steps, including the formation of the benzimidazole ring, alkylation, and coupling reactions. A novel synthesis route described in the literature starts from 2-nitroaniline and involves reduction-ring closure, alkylation, hydrolysis, and coupling steps. To produce this compound, a deuterated equivalent of a key intermediate would be required.

Experimental Protocol: Use of this compound as an Internal Standard in Pharmacokinetic Studies

This compound is primarily utilized as an internal standard for the quantification of Bilastine in biological matrices, such as plasma, during pharmacokinetic studies. Its utility stems from its near-identical chemical and physical properties to Bilastine, while its increased mass allows for clear differentiation in mass spectrometry analysis. A typical experimental workflow using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is detailed below.

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample, add a known concentration of this compound solution (e.g., 50 µL of a 100 ng/mL solution in methanol).

-

Add 300 µL of a protein precipitation agent (e.g., a 50:50 mixture of methanol and acetonitrile).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

-

UPLC System: An Agilent 1290 Infinity II LC system or equivalent.

-

Column: A Poroshell Stable Bond (SB) C18 column (e.g., 4.6×150mm, 2.7µm).[8][9]

-

Mobile Phase: A mixture of acetonitrile, water, and methanol (e.g., 40:30:30 v/v/v).[8][9] The mobile phase may also contain additives like 0.1% formic acid to improve ionization.

-

Injection Volume: 10 µL.[9]

-

Column Temperature: 35°C.[9]

-

Mass Spectrometer: An Agilent 6470 Triple Quadrupole Mass Spectrometer or a Sciex API 5000, equipped with an electrospray ionization (ESI) source in positive ion mode.[3][8][9]

-

MS/MS Transitions:

-

Bilastine: The precursor ion [M+H]⁺ is m/z 464.3. A characteristic product ion is monitored (e.g., m/z 272).

-

This compound: The precursor ion [M+H]⁺ is m/z 470.3. A corresponding characteristic product ion is monitored (e.g., m/z 278).

-

-

Data Analysis: The concentration of Bilastine in the samples is determined by calculating the peak area ratio of the analyte (Bilastine) to the internal standard (this compound) and comparing this to a standard curve generated with known concentrations of Bilastine.

The following diagram illustrates the experimental workflow for a pharmacokinetic study using this compound.

References

- 1. museonaturalistico.it [museonaturalistico.it]

- 2. Bilastine preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 3. Bioequivalence and Safety of Bilastine 20 mg Orodispersible Tablets and Conventional Tablets: A Randomized, Single-Dose, Two-Period Crossover Study in Healthy Volunteers Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112110893A - Preparation method of bilastine - Google Patents [patents.google.com]

- 5. CN104177331A - Preparation method of bilastine - Google Patents [patents.google.com]

- 6. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Bilastine? [synapse.patsnap.com]

- 8. verjournal.com [verjournal.com]

- 9. verjournal.com [verjournal.com]

A Technical Guide to the Isotopic Purity of Bilastine-d6 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Bilastine-d6, a critical internal standard for the accurate quantification of Bilastine in bioanalytical studies. Ensuring the isotopic purity of deuterated internal standards is paramount for the integrity and reliability of pharmacokinetic and metabolic research.

Introduction to Isotopic Purity in Internal Standards

Deuterated internal standards are the gold standard in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Their chemical and physical properties closely mimic the analyte of interest, allowing for effective correction of variability during sample preparation and analysis. The isotopic purity of an internal standard, specifically the percentage of the desired deuterated species (e.g., d6) and the distribution of other isotopic variants (d0, d1, d2, etc.), is a critical quality attribute. The presence of unlabeled analyte (d0) as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification. Therefore, a thorough assessment of isotopic purity is essential for method validation and routine sample analysis.

Quantitative Data on this compound Purity

The quality of this compound is defined by its chemical and isotopic purity. Data from Certificates of Analysis (CoA) from various suppliers confirm the high quality of commercially available this compound.

Table 1: Summary of this compound Quality Specifications

| Parameter | Specification | Source |

| Chemical Purity (by HPLC) | >98% | [1] |

| Isotopic Purity (atom %D) | >99.5% | [1][2] |

| Chemical Purity (by HPLC) | >99% | [2] |

| Chemical Purity (by HPLC) | >95% |

Table 2: Representative Isotopic Distribution of this compound

This table presents a representative example of an isotopic distribution analysis for a batch of this compound. The exact distribution may vary between batches and suppliers.

| Isotopologue | Mass Shift | Relative Abundance (%) |

| d0 (unlabeled) | +0 | < 0.1 |

| d1 | +1 | < 0.1 |

| d2 | +2 | < 0.1 |

| d3 | +3 | < 0.2 |

| d4 | +4 | < 0.5 |

| d5 | +5 | 2.0 |

| d6 (desired) | +6 | > 97.0 |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for this compound is primarily achieved through high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed as a complementary technique to confirm the position of deuterium labeling.

Isotopic Purity Assessment by LC-MS/MS

This protocol outlines a general procedure for the determination of the isotopic distribution of this compound using LC-MS/MS.

Objective: To separate this compound from potential impurities and to determine the relative abundance of each isotopic species (d0 to d6) using high-resolution mass spectrometry.

Materials and Reagents:

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or ammonium formate (for mobile phase modification)

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system

Chromatographic Conditions (Adapted for Isotopic Purity Analysis):

-

Column: A suitable reversed-phase column, such as a C18, 100 x 2.1 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 90% B

-

5-6 min: 90% B

-

6-6.1 min: 90% to 30% B

-

6.1-8 min: 30% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometer Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan in high-resolution mode

-

Mass Range: m/z 100-1000

-

Resolution: > 60,000 FWHM

-

Key Ions to Monitor:

-

Bilastine (d0) [M+H]⁺: ~m/z 464.29

-

This compound [M+H]⁺: ~m/z 470.33

-

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the initial mobile phase at a concentration suitable for obtaining a high-intensity signal (e.g., 1 µg/mL).

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system and acquire data in full scan mode.

-

Data Analysis:

-

Extract the ion chromatograms for each of the theoretical m/z values corresponding to the [M+H]⁺ ions of the d0 to d6 species of Bilastine.

-

Integrate the peak area for each extracted ion chromatogram.

-

Calculate the relative percentage of each isotopic species by dividing the peak area of each species by the sum of the peak areas of all species and multiplying by 100.

-

Complementary Analysis by NMR

Deuterium NMR (²H-NMR) can be used to confirm the positions of the deuterium labels on the Bilastine molecule. The absence of signals at specific chemical shifts in the ¹H-NMR spectrum where protons are expected, coupled with the presence of corresponding signals in the ²H-NMR spectrum, provides definitive structural confirmation of the deuteration.

Visualizing the Workflow

The following diagrams illustrate the key processes in assessing the isotopic purity of this compound.

References

Bilastine-d6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bilastine-d6, a deuterated analogue of the second-generation H1 antihistamine, Bilastine. Given that specific stability studies on the deuterated form are not extensively published, this document leverages data from product specifications for this compound and detailed stability-indicating studies performed on its non-deuterated parent compound, Bilastine. The inclusion of deuterium is intended to make this compound a suitable internal standard for mass spectrometry-based bioanalytical assays.[1] Understanding its stability is critical for ensuring the accuracy and reliability of such applications.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-[4-[2-[4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]phenyl]-2-(methyl-d3)propanoic acid-d3 | [2][3] |

| CAS Number | 1215358-58-9 | [4] |

| Molecular Formula | C₂₈H₃₁D₆N₃O₃ | [4] |

| Molecular Weight | 469.65 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO. | [2][3][5] |

| Melting Point | >195°C (decomposition) | [5] |

Recommended Storage and Handling

Proper storage is essential to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier safety data sheets and product information.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Recommendations |

| Solid (Powder) | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture.[6] |

| 4°C | 2 years | For shorter-term storage, refrigeration is acceptable.[6] | |

| In Solvent (e.g., DMSO) | -80°C | 6 months | Prepare stock solutions and aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4][7] |

| -20°C | 1 month | Suitable for short-term storage of prepared solutions.[4][7] |

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[2]

-

Ensure adequate ventilation.[2]

-

Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

-

Shipping is typically done at room temperature, as the compound is stable for short durations under these conditions.[6]

Stability Profile

While specific forced degradation studies for this compound are not publicly available, extensive research on the non-deuterated Bilastine provides critical insights into its stability under various stress conditions. The deuteration at the dimethylpropanoic acid moiety is not expected to significantly alter the core chemical stability of the molecule under hydrolytic, oxidative, or photolytic stress. Therefore, the data on Bilastine serves as a strong surrogate for understanding the stability of this compound.

Table 2: Summary of Bilastine Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |

| Acid Hydrolysis | 0.1 N to 1.0 N HCl at RT to 60°C | Significant degradation observed. | [1][8][9] |

| Base Hydrolysis | 0.1 N to 1.0 N NaOH at RT to 60°C | Stable to marginal degradation. | [1][10] |

| Oxidative | 3% - 30% H₂O₂ at RT to 60°C | Significant degradation observed. | [1][8] |

| Thermal | 60°C - 105°C for up to 12 hours | Significant degradation, particularly under dry heat. | [8][11] |

| Photolytic | UV light exposure (2 days) | Stable to marginal degradation. | [1][11] |

| pH (Solution) | pH range 1.2 - 9.5 at RT, 40°C, 60°C | Most stable at neutral and alkaline pH. Significant degradation at acidic pH (e.g., pH 2.2 and 4.6), especially with increased temperature. | [12][13] |

Experimental Protocols

The following are detailed methodologies from key stability-indicating studies on Bilastine. These protocols can be adapted for assessing the stability of this compound.

Forced Degradation Study Workflow

The general workflow for conducting a forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

Caption: General workflow for a forced degradation study of Bilastine.

Acid and Base Hydrolysis Protocol [Adapted from 1, 6]

-

Preparation: Prepare a stock solution of Bilastine at a concentration of approximately 200 µg/mL in methanol.

-

Acid Stress: Transfer 1.0 mL of the stock solution into a vial and add 1.0 mL of 1.0 M HCl. The vial is then kept at room temperature (25°C) or heated in a water bath at 60-70°C for a specified period (e.g., 1-2 hours), protected from light.

-

Base Stress: Transfer 1.0 mL of the stock solution into a separate vial and add 1.0 mL of 1.0 M NaOH. The vial is then subjected to the same temperature and time conditions as the acid stress sample.

-

Neutralization: After the incubation period, cool the solutions to room temperature. Neutralize the acid-stressed sample with an equivalent amount of 1.0 M NaOH and the base-stressed sample with 1.0 M HCl.

-

Analysis: Dilute the neutralized solutions with the mobile phase to a final concentration (e.g., 20 µg/mL) and analyze by RP-HPLC.

Oxidative Degradation Protocol [Adapted from 3, 6]

-

Preparation: Use the same stock solution of Bilastine (200 µg/mL in methanol).

-

Oxidative Stress: Transfer a known volume of the stock solution to a vial and add an equal volume of hydrogen peroxide solution (e.g., 3% H₂O₂).

-

Incubation: Heat the mixture at 60°C in a water bath for approximately 30 minutes.

-

Analysis: After cooling, dilute the sample with the mobile phase to the target concentration and inject it into the HPLC system.

Thermal and Photolytic Degradation Protocol [Adapted from 3, 13]

-

Thermal Stress: Accurately weigh a sample of solid Bilastine powder and place it in an oven maintained at 105°C for 12 hours. After exposure, dissolve the powder in the mobile phase to achieve the desired concentration for analysis.

-

Photolytic Stress: Expose the solid Bilastine powder to direct sunlight or a UV chamber for a defined period (e.g., 2 days). Following exposure, prepare a solution of the sample in the mobile phase for HPLC analysis.

Mechanism of Action: Histamine H1 Receptor Antagonism

Bilastine functions as a selective inverse agonist of the histamine H1 receptor.[14][15] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors, triggering a downstream signaling cascade that leads to allergic symptoms. Bilastine competitively binds to these H1 receptors, preventing histamine from activating them and thereby suppressing the allergic response.[16][17]

Caption: Simplified signaling pathway of Histamine H1 receptor antagonism by Bilastine.

Conclusion

This compound is a stable compound when stored under the recommended conditions, particularly at low temperatures and protected from light. As a solid, it demonstrates long-term stability at -20°C.[6] When in solution, aliquoting and storing at -80°C is advised to prevent degradation from repeated freeze-thaw cycles and to ensure stability for up to six months.[4][7] The stability profile of the parent compound, Bilastine, indicates a susceptibility to degradation under acidic, oxidative, and high-temperature conditions. These findings provide a robust framework for the handling, storage, and use of this compound in research and drug development, ensuring its integrity as an internal standard for quantitative analysis.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. esschemco.com [esschemco.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | 1215358-58-9 [chemicalbook.com]

- 6. This compound (Bilastine d6) | Histamine Receptor | 1215358-58-9 | Invivochem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rjptonline.org [rjptonline.org]

- 9. [PDF] Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 10. seer.ufrgs.br [seer.ufrgs.br]

- 11. ijpar.com [ijpar.com]

- 12. jddtonline.info [jddtonline.info]

- 13. jddtonline.info [jddtonline.info]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]

- 16. vasista.co.in [vasista.co.in]

- 17. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of Bilastine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For pharmaceutical compounds, solubility is a critical determinant of bioavailability and therapeutic efficacy. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.

Solubility of Bilastine

Quantitative and qualitative solubility data for the non-deuterated parent compound, Bilastine, have been reported in various solvents. This information serves as a strong proxy for the expected solubility of Bilastine-d6.

| Solvent | Solubility | Temperature | Notes |

| Methanol | Highest solubility observed among tested solvents | Not Specified | A study identified methanol as the solvent providing the highest solubility for Bilastine. |

| Methylene Chloride | Soluble[1] | Not Specified | |

| Chloroform | ~ 30 mg/mL | Not Specified | |

| Water | Sparingly soluble | Not Specified | As a weakly basic compound, the aqueous solubility of Bilastine is expected to be pH-dependent.[2] |

| 0.1 N HCl | Not Specified | Not Specified | Solubility studies have been conducted in this medium. |

| 6.8 Phosphate Buffer | Not Specified | Not Specified | Solubility studies have been conducted in this medium. |

| DMSO | Soluble | Not Specified | Often used as a solvent for preparing stock solutions of sparingly soluble drugs for in vitro assays.[3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] This method establishes equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a controlled temperature.

Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, relevant biological buffers)

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution : Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration : Place the sealed container in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]

-

Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[4]

-

Quantification : Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase. Analyze the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with standard solutions of this compound of known concentrations is used for accurate quantification.[4]

-

Data Reporting : The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the biological signaling pathway of Bilastine.

Caption: Workflow for Determining Equilibrium Solubility via the Shake-Flask Method.

Caption: Bilastine's Antagonistic Action on the Histamine H1 Receptor Pathway.[6][7][8]

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. This compound (Bilastine d6) | Histamine Receptor | 1215358-58-9 | Invivochem [invivochem.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]

- 8. vasista.co.in [vasista.co.in]

A Technical Guide to the Potential Degradation Products of Bilastine-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential degradation products of Bilastine-d6, a deuterated analog of the second-generation antihistamine, Bilastine. While specific degradation studies on this compound are not extensively available in the public domain, this document extrapolates the known degradation pathways of Bilastine to predict the likely impurities and degradation products of its deuterated counterpart. This guide is intended to assist researchers, scientists, and drug development professionals in understanding the stability of this compound and in the development of analytical methods for its purity assessment. The information presented is based on forced degradation studies conducted on Bilastine under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Introduction to Bilastine and this compound

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist approved for the treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Its chemical structure confers high selectivity for the H1 receptor and a favorable safety profile. This compound is a stable isotope-labeled version of Bilastine, where six hydrogen atoms on the α,α-dimethylbenzeneacetic acid moiety have been replaced with deuterium.[3] This labeling makes it a suitable internal standard for pharmacokinetic and bioanalytical studies involving the quantification of Bilastine by mass spectrometry.[2][4] Understanding the degradation profile of this compound is crucial for ensuring the accuracy of such studies and for overall drug quality and safety.

Forced Degradation Studies of Bilastine

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance. This information is used to develop stability-indicating analytical methods and to understand the intrinsic stability of the molecule. Studies on Bilastine have shown that it is susceptible to degradation under acidic, oxidative, and photolytic conditions, while it exhibits relative stability under basic and thermal stress.[5][6][7]

Summary of Quantitative Degradation Data

The following table summarizes the quantitative data from various forced degradation studies performed on Bilastine. It is anticipated that this compound would exhibit a similar degradation profile, with the percentage of degradation being comparable under identical stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |

| Acid Hydrolysis | 0.1 N HCl | 30 minutes | 60°C | 1.81% | [1] |

| 0.1 N HCl | Not Specified | 60°C | Marginal | [5] | |

| 1.0 M HCl | 2 hours | 70°C | Not Susceptible | [6] | |

| Not Specified | Not Specified | Not Specified | Degrades | [7] | |

| Base Hydrolysis | 0.1 N NaOH | 30 minutes | 60°C | 3.06% | [1] |

| 0.1 N NaOH | Not Specified | 60°C | Stable | [5] | |

| 1.0 M NaOH | 2 hours | 70°C | Not Susceptible | [6] | |

| Oxidative Degradation | 3% H₂O₂ | 30 minutes | 60°C | 2.3% | [1] |

| Not Specified | Not Specified | Not Specified | Degrades | [5] | |

| 30% H₂O₂ | 2 hours | 70°C | 62.07% | [6] | |

| Not Specified | Not Specified | Not Specified | Degrades | [7] | |

| Thermal Degradation | Dry Heat | 30 minutes | 60°C | 3.2% | [1] |

| Dry Heat | Not Specified | Not Specified | Marginal | [5] | |

| Dry Heat | 2 hours | 70°C | Not Susceptible | [6] | |

| Dry Heat | 12 hours | 105°C | Not Specified | [8] | |

| Photolytic Degradation | UV light | Not Specified | Not Specified | Stable | [5][9][10] |

| Direct Sunlight | 2 days | Ambient | Not Specified | [8] | |

| UVA light | 2 hours | Ambient | 37.30% | [6] | |

| UVA light | 8 hours | Ambient | 72.35% | [6] | |

| UVA light | 16 hours | Ambient | 82.94% | [6] | |

| Humidity | 75% RH | 12 hours | Ambient | Not Specified | [8] |

Potential Degradation Pathways and Products of this compound

Based on the degradation behavior of Bilastine, the following degradation pathways can be postulated for this compound. The primary degradation sites are likely to be the benzimidazole ring and the piperidine linkage. The deuterium labels on the α,α-dimethylbenzeneacetic acid moiety are expected to remain intact in the major degradation products.

Acidic Degradation

Under acidic conditions, hydrolysis of the ether linkage or cleavage of the bond between the piperidine and the ethylphenyl group can occur.

Oxidative Degradation

Oxidative stress is a significant degradation pathway for Bilastine. The nitrogen atoms in the benzimidazole and piperidine rings are susceptible to oxidation, leading to the formation of N-oxides.

Photolytic Degradation

Exposure to UV light can lead to significant degradation of Bilastine, potentially through photolytic cleavage or rearrangement reactions.

Experimental Protocols for Forced Degradation Studies

The following are representative experimental protocols for conducting forced degradation studies on Bilastine, which can be adapted for this compound.

General Sample Preparation

Accurately weigh 25 mg of Bilastine and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with HPLC grade methanol to obtain a stock solution of 1000 µg/mL.[1]

Acidic Hydrolysis

To a suitable volume of the stock solution, add 0.5 mL of 0.1 N HCl. Heat the sample at 60°C for 30 minutes on a water bath. After cooling, neutralize the solution with 0.5 mL of 0.1 N NaOH and dilute to the final concentration with the mobile phase.[1]

Basic Hydrolysis

To a suitable volume of the stock solution, add 0.5 mL of 0.1 N NaOH. Heat the sample at 60°C for 30 minutes on a water bath. After cooling, neutralize the solution with 0.5 mL of 0.1 N HCl and dilute to the final concentration with the mobile phase.[1]

Oxidative Degradation

To a suitable volume of the stock solution, add 0.5 mL of 3% hydrogen peroxide. Heat the sample at 60°C for 30 minutes on a water bath. After cooling, dilute to the final concentration with the mobile phase.[1]

Thermal Degradation

Heat the drug solution at 60°C for 30 minutes on a water bath. After cooling, dilute to the final concentration with the mobile phase.[1] For solid-state thermal stress, place the drug powder in an oven at 105°C for 12 hours.[8]

Photolytic Degradation

Expose the drug powder to direct sunlight for two days.[8] Alternatively, expose a solution of the drug to UVA light for specified durations (e.g., 2, 8, or 16 hours).[6]

Analytical Methodologies

A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.

Representative RP-HPLC Method

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1]

-

Mobile Phase: A mixture of formic acid and methanol (50:50 v/v)[1] or other suitable buffer and organic solvent combinations.[5][9]

-

Flow Rate: 0.8 mL/min[1]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of potential degradation products of this compound.

Conclusion

While direct studies on the degradation of this compound are limited, a thorough understanding of the degradation pathways of Bilastine provides a strong foundation for predicting the stability and potential impurities of its deuterated analog. The primary routes of degradation for Bilastine, and likely for this compound, are through acid hydrolysis, oxidation, and photolysis. The development and validation of a robust, stability-indicating analytical method are paramount for ensuring the quality and reliability of this compound when used as an internal standard in critical bioanalytical assays. Further studies focusing specifically on this compound are recommended to confirm these predicted pathways and to fully characterize its degradation products.

References

- 1. rjptonline.org [rjptonline.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clearsynth.com [clearsynth.com]

- 4. glpbio.com [glpbio.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. seer.ufrgs.br [seer.ufrgs.br]

- 7. researchgate.net [researchgate.net]

- 8. ijpar.com [ijpar.com]

- 9. Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Bilastine-d6: Sourcing and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Bilastine-d6, a deuterated analog of the second-generation antihistamine Bilastine. It is intended to serve as a comprehensive resource for researchers in pharmacology, drug metabolism, and analytical chemistry. This document outlines the primary suppliers of research-grade this compound, its key applications, and detailed experimental methodologies.

Introduction to this compound

This compound is a stable isotope-labeled version of Bilastine, a potent and selective histamine H1 receptor antagonist.[1][2][3] The incorporation of six deuterium atoms into the molecule makes it an ideal internal standard for quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS).[1] Its primary application lies in pharmacokinetic (PK) and pharmacodynamic (PD) studies, where it is used to accurately measure the concentration of Bilastine in biological matrices.[4]

Bilastine itself is a non-sedating antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[2][5] By blocking the H1 receptor, Bilastine prevents the downstream effects of histamine, a key mediator of allergic reactions.[6][7][8] Understanding the precise concentration and metabolic fate of Bilastine is crucial for optimizing its therapeutic efficacy and safety, a process greatly facilitated by the use of this compound.

Sourcing this compound: A Comparative Supplier Overview

For researchers looking to procure this compound, a number of reputable suppliers offer this compound for research purposes only. It is crucial to note that these products are not intended for human or veterinary use.[9] The following table summarizes key information from various suppliers to aid in the selection process.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| GlpBio | 1215358-58-9 | C₂₈H₃₁D₆N₃O₃ | 469.65 | Not specified | 1 mg, 5 mg, 10 mg |

| MedChemExpress | 1215358-58-9 | C₂₈H₃₁D₆N₃O₃ | 469.65 | 97.12% | 1 mg, 5 mg |

| InvivoChem | 1215358-58-9 | C₂₈H₃₁D₆N₃O₃ | 469.65 | ≥98% | 1 mg and other sizes |

| ESS Chem Co. | 1215358-58-9 | C₂₈H₃₁D₆N₃O₃ | 469.65 | 99.2% (HPLC); 99.5 atom % D | 10 mg, 25 mg, 50 mg, 100 mg |

| Amerigo Scientific | 1215358-58-9 | C₂₈H₃₁D₆N₃O₃ | 469.65 | 97.1% (HPLC); 99.5 atom % D | 10 mg, 25 mg, 50 mg, 100 mg |

| Simson Pharma Limited | 1215358-58-9 | C₂₈H₃₁D₆N₃O₃ | 469.65 | Accompanied by Certificate of Analysis | Contact for details |

| Acanthus Research | 1215358-58-9 | C₂₈H₃₁D₆N₃O₃ | 469.65 | Not specified | Contact for details |

| Biorbyt | 1215358-58-9 | C₂₈H₃₁D₆N₃O₃ | 469.65 | Not specified | Contact for details |

Experimental Protocol: Quantification of Bilastine in Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed methodology for a typical pharmacokinetic study involving the quantification of Bilastine in human plasma.

1. Materials and Reagents:

-

Bilastine analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

-

Bilastine Stock Solution (1 mg/mL): Accurately weigh and dissolve Bilastine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Bilastine stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate Bilastine and this compound from endogenous plasma components.

-

Injection Volume: 5-10 µL.

-

MS/MS Detection: Monitor the following precursor to product ion transitions in Multiple Reaction Monitoring (MRM) mode:

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Bilastine to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Bilastine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Histamine H1 Receptor Signaling Pathway

Bilastine exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with an allergic reaction. Bilastine, by binding to the H1 receptor, prevents this cascade from being initiated by histamine.

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Bilastine.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of Bilastine using this compound.

Caption: A typical workflow for a pharmacokinetic study of Bilastine.

Conclusion

This compound is an indispensable tool for researchers engaged in the development and evaluation of Bilastine and other antihistamines. Its use as an internal standard ensures the accuracy and reliability of bioanalytical data, which is fundamental to understanding the pharmacokinetic profile of the drug. This guide provides a foundational resource for sourcing this compound and implementing it in a research setting, thereby supporting the advancement of allergy and immunology research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Bilastine? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. vasista.co.in [vasista.co.in]

- 9. This compound (Bilastine d6) | Histamine Receptor | 1215358-58-9 | Invivochem [invivochem.com]

Methodological & Application

Application Note: Quantification of Bilastine in Human Plasma using Bilastine-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the second-generation antihistamine, Bilastine, in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Bilastine-d6, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Bilastine.

Introduction

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist approved for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Accurate and reliable quantification of Bilastine in biological matrices is crucial for clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by LC-MS/MS.[3] this compound shares near-identical physicochemical properties with Bilastine, ensuring it experiences similar extraction recovery, chromatographic retention, and ionization efficiency, thereby effectively compensating for matrix effects and other sources of analytical variability.[3] This application note provides a detailed protocol for the determination of Bilastine in human plasma using this compound as an internal standard, offering a reliable method for researchers, scientists, and drug development professionals. A study has validated an assay using this compound as an internal standard over a range of 0.20–400.80 ng/mL, with a lower limit of quantification (LLOQ) in plasma of 0.2 ng/mL.

Experimental Protocols

Materials and Reagents

-

Bilastine reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes

Sample Preparation

-

Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

Vortex each sample to ensure homogeneity.

-

Pipette 100 µL of each plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile (or a 50:50 mixture of methanol and acetonitrile) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or gradient elution to be optimized for optimal separation |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions: | |

| Bilastine | Q1: 464.3 m/z -> Q3: 272.2 m/z |

| This compound | Q1: 470.3 m/z -> Q3: 278.2 m/z |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for each transition |

| Ion Source Temperature | 500°C |

Data Presentation

The following tables represent typical validation data for a bioanalytical method for Bilastine, demonstrating the performance of a method utilizing a stable isotope-labeled internal standard like this compound.

Table 1: Linearity of Calibration Curve

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Bilastine | 0.2 - 400 | > 0.99 |